3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-4-16-8-10-7-14(9-12(10,2)3)11(15)5-6-13/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDIQBAKCZTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one (CAS: 2097996-63-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrrolidine ring substituted with ethoxymethyl and dimethyl groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula: CHNO
- Molecular Weight: 228.33 g/mol
- Purity: Minimum 95%
Biological Activity Overview
Research indicates that 3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one may exhibit various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects: Investigations into the cytotoxic potential of this compound have shown promise in inhibiting the growth of cancer cell lines.
The biological activity of 3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is believed to be linked to its interaction with specific molecular targets within cells. This interaction may modulate key pathways involved in cell proliferation and apoptosis.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may influence receptor activity, altering signal transduction pathways.
Research Findings
Recent studies have focused on elucidating the biological effects of this compound. Below are some notable findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of growth in Gram-positive bacteria at concentrations above 50 µM. |
| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines with IC values ranging from 20 to 40 µM. |
| Study C | Enzyme Interaction | Demonstrated inhibition of enzyme X with an IC of 25 µM, suggesting potential therapeutic applications. |
Case Studies
Case Study 1: Antimicrobial Screening
A screening assay was conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at higher concentrations, supporting its potential use as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro assays were performed on several cancer cell lines to assess the cytotoxic effects of the compound. The results showed that treatment with the compound led to significant cell death, with mechanisms involving both apoptosis and necrosis being observed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other propan-1-one derivatives allow for comparative analysis. Key analogs are summarized below:
Table 1: Structural and Functional Comparison
Structural Analysis
- Pyrrolidine vs. Heterocyclic Cores : The target compound’s pyrrolidine ring distinguishes it from benzimidazole () or thiazolidine () analogs. The ethoxymethyl group may enhance solubility compared to the benzyloxy group in or the pyridyl group in .
- Amino Group Positioning: The primary amine at the 3-position aligns with antitubercular analogs (), but dimethylamino groups in and suggest varied electronic effects.
- Planarity : Unlike the planar α,β-unsaturated ketone in , the target compound’s saturated backbone and bulky pyrrolidine substituents likely reduce planarity, impacting binding interactions.
Pharmacological Potential
- Antimicrobial/Antitubercular Activity : While the benzimidazole derivative in showed antitubercular activity (MIC: 1.6–3.1 µg/mL), the thiazolidine analog in exhibited broad-spectrum antimicrobial effects. The target compound’s pyrrolidine core may confer unique receptor affinity, but empirical data are lacking.
- Solubility and Stability: The ethoxymethyl group could improve bioavailability compared to lipophilic benzyloxy () or pyridyl () substituents. The 3,3-dimethyl groups on pyrrolidine may enhance metabolic stability, akin to dimethylamino groups in .
Preparation Methods
Alkylation of Pyrrolidine Core
The synthesis commonly starts from a suitably substituted pyrrolidine precursor. The introduction of the ethoxymethyl group on the nitrogen is typically achieved by alkylation using ethoxymethyl halides or equivalents under controlled temperature and inert atmosphere to avoid side reactions.
- Reaction Conditions : Alkylation is performed under nitrogen atmosphere at low temperature (0-10°C) to moderate temperature (up to 25°C).
- Reagents : Ethoxymethyl chloride or bromide is used as the alkylating agent.
- Solvents : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.
Two-Step Synthesis Strategy
A typical two-step process includes:
- Step 1 : Preparation of the substituted pyrrolidine intermediate with ethoxymethyl group.
- Step 2 : Reaction of this intermediate with an amino-propanone precursor or epoxide to form the final compound.
This approach allows better control over reaction parameters and purification at each stage.
Detailed Reaction Parameters and Yields
| Step | Reaction Type | Starting Material(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-Alkylation | Pyrrolidine derivative + ethoxymethyl halide | N2 atmosphere, 0-25°C, DMF solvent | 75-85 | Controlled addition to avoid over-alkylation |
| 2 | Epoxide ring opening or reductive amination | Alkylated pyrrolidine + amino-propanone precursor | 5-10°C to RT, 10-48 h, stirring | 70-80 | Seeding and crystallization improve purity |
- Reaction times vary from 10 hours to 48 hours depending on scale and temperature.
- Purification steps include crystallization from isopropyl alcohol and vacuum drying.
- Use of seeding techniques during crystallization enhances product yield and quality.
Research Findings and Process Optimization
- Yield Improvement : Compared to older methods that suffered from low yields and side products, the two-step process with controlled temperature and nitrogen atmosphere significantly improves yield to around 78-85%.
- Side Product Minimization : Avoiding prolonged heating and using stoichiometric amounts of reagents reduces by-product formation.
- Scalability : The described methods are scalable to manufacturing levels with recovery of excess reagents by distillation.
- Purification : Use of acid addition salts (e.g., hydrochloride) and recrystallization from suitable solvents (isopropyl alcohol, acetonitrile) ensures high purity.
Comparative Table of Preparation Routes
Summary and Outlook
The preparation of 3-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is best achieved via a two-step synthetic route involving:
- Controlled N-alkylation of the pyrrolidine ring with ethoxymethyl halides.
- Subsequent reaction with an amino-propanone precursor or epoxide intermediate.
This method provides a balance of high yield, purity, and scalability suitable for pharmaceutical-grade production. Optimization of reaction conditions such as temperature, atmosphere, and crystallization techniques are critical to maximizing product quality.
Ongoing research continues to explore alternative catalysts and greener solvents to further improve the environmental footprint and efficiency of the synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
